molecular formula C11H17NO2 B13290253 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13290253
M. Wt: 195.26 g/mol
InChI Key: YIXWKBNRUZDMNB-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C11H17NO2. This amino alcohol features a propan-1-ol chain linked to a 3-methoxyphenyl group via a methylamino bridge. Compounds in this class are of significant interest in organic and medicinal chemistry research due to their potential as synthetic intermediates or building blocks for more complex molecules . Amino alcohols are a versatile class of compounds frequently utilized in chemical synthesis. They can serve as key precursors in the preparation of pharmaceuticals, ligands for catalysis, and other fine chemicals . The structural motifs present in this compound—specifically the ether and amino alcohol functional groups—are commonly explored in various research applications. The molecular weight can be calculated based on its formula; using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the theoretical molecular weight is approximately 195.26 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult relevant safety data sheets and handle the material appropriately in a laboratory setting.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-14-11-5-2-4-10(8-11)9-12-6-3-7-13/h2,4-5,8,12-13H,3,6-7,9H2,1H3

InChI Key

YIXWKBNRUZDMNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCCCO

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A common and effective synthetic route to 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol involves reductive amination of 3-methoxybenzaldehyde with 3-aminopropanol or its derivatives.

  • Step 1: Formation of Schiff Base

    • 3-Methoxybenzaldehyde is reacted with 3-aminopropan-1-ol under mild acidic or neutral conditions to form an imine (Schiff base).
  • Step 2: Reduction of Imine

    • The imine intermediate is reduced to the corresponding amino alcohol using reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
    • Sodium borohydride is often preferred for its mildness and selectivity, especially when used in protic solvents or in the presence of acetic acid to facilitate reduction.
  • Reaction Conditions

    • Temperature: Typically 0–15 °C to control reaction rate and selectivity.
    • Solvent: Alcoholic solvents such as methanol or ethanol, or mixtures with acetic acid.
    • Molar ratios: Slight excess of reducing agent (e.g., 5–6 equivalents of NaBH4 per mole of imine) ensures complete reduction.

Alternative Routes via Ketone Precursors

Another method involves starting from 3-methoxyphenyl-substituted ketones, such as 3-methoxyphenylacetone or related derivatives.

  • Step 1: Amination

    • The ketone is reacted with ammonia or primary amines to form an imine or enamine intermediate.
  • Step 2: Reduction

    • Reduction of the imine/enamine with sodium borohydride or catalytic hydrogenation yields the amino alcohol.
  • Example

    • A Grignard reaction of ethylmagnesium chloride with 3-methoxyphenyl-substituted ketones can introduce additional stereocenters, followed by amination and reduction steps to yield the target amino alcohol with defined stereochemistry.

Diastereomeric Salt Resolution (If Optical Purity Is Required)

  • If an optically active form of this compound is desired, resolution via diastereomeric salt formation can be employed.
  • Resolving agents such as optically active mandelic acid or tartaric acid derivatives are used to separate enantiomers by selective crystallization.
  • This method is common in the preparation of pharmaceutical intermediates to ensure high enantiomeric purity.
Step Reagents/Conditions Outcome/Notes
1 3-Methoxybenzaldehyde + 3-aminopropanol Formation of imine intermediate
2 Sodium borohydride in acetic acid/methanol Reduction to amino alcohol; temperature 1–15 °C
3 Extraction with ethyl acetate Isolation of product
4 Washing with water, drying Purification of this compound
  • Yields reported in related syntheses of similar compounds range from 70% to 90% depending on scale and purification methods.
  • Stereochemical purity can be enhanced by employing chiral auxiliaries or resolution techniques.
  • Sodium borohydride reduction is favored for its selectivity and mild conditions, minimizing side reactions.
  • The use of glacial acetic acid in the reduction step facilitates imine formation and stabilizes intermediates.
  • Temperature control is critical; lower temperatures reduce side reactions and improve selectivity.
  • Extraction and washing steps are crucial to remove residual reagents and by-products, enhancing purity.
  • Optical resolution methods, if applied, require careful selection of resolving agents and solvents to maximize yield and purity.

The preparation of this compound primarily relies on reductive amination of 3-methoxybenzaldehyde with 3-aminopropanol, followed by sodium borohydride reduction under controlled temperature and solvent conditions. Alternative synthetic routes involve ketone intermediates and Grignard reactions for stereochemical control. Optical purity can be achieved via diastereomeric salt resolution using chiral acids. The process is well-documented in patent literature and organic synthesis protocols, emphasizing mild reaction conditions, efficient reduction, and purification steps to obtain high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{[(3-Methoxyphenyl)methyl]amino}propanal or 3-{[(3-Methoxyphenyl)methyl]amino}propanone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to various physiological effects, including mood regulation and pain relief .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and binding specificity .
  • Para-substituted methoxy groups optimize hydrogen bonding in enzyme active sites .

Modifications to the Propanolamine Backbone

Compound Name Backbone Modification Molecular Formula Molecular Weight (g/mol) Applications Source
3-(Methylamino)propan-1-ol N-methyl substitution C4H11NO 89.14 Intermediate for antipsychotics; 95% purity .
3-Amino-3-(3-methoxyphenyl)propan-1-ol Additional amino group at C3 C10H15NO2 181.23 Chiral medical intermediate; 95% purity .
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol Chiral center at C3, CF3 C10H11ClF3NO 253.65 High enantiomeric purity; used in asymmetric synthesis .

Key Trends :

  • N-methylation reduces basicity, improving blood-brain barrier penetration .
  • Chiral centers (e.g., (3R)-configuration) enhance target selectivity in drug candidates .
  • Amino groups at C3 enable chelation with metal ions, useful in catalytic applications .

Key Insights :

  • Lipophilicity (LogP) correlates with substituent hydrophobicity: dichlorophenyl > methoxyphenyl > methylamino .
  • Solubility profiles guide formulation strategies (e.g., salt forms for hydrophilic derivatives ).

Research Implications

The structural diversity of propanolamine derivatives underscores their versatility in drug discovery. For example:

  • This compound may serve as a lead for central nervous system (CNS) drugs, leveraging the methoxy group’s balance between lipophilicity and polarity .
  • Dichlorophenyl analogs show promise in infectious disease research due to enhanced stability and solubility in bioactive formulations .

Biological Activity

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol, with a molecular formula of C11H17NO2 and a molecular weight of approximately 195.26 g/mol, is an organic compound characterized by its unique structure. This compound features a propanol backbone substituted with a methoxyphenylmethylamino group, which is pertinent to its biological activity and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The structural components of this compound play a crucial role in its biological activity:

Component Description
Methoxy Group Enhances lipophilicity, potentially improving pharmacokinetic properties.
Amino Group Capable of forming hydrogen bonds with biological targets, influencing enzyme activity.
Hydroxyl Group Participates in nucleophilic substitution reactions and can form ethers or esters.

The biological activity of this compound is largely attributed to its interaction with various biomolecules, including enzymes and receptors. The amino group allows for hydrogen bonding with active sites on enzymes, which may inhibit or modulate their activity. The methoxyphenyl group enhances binding affinity by interacting with hydrophobic pockets in proteins.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological potential, particularly in the following areas:

  • Neurological Disorders : Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, influencing biochemical pathways relevant to neurological conditions.
  • Antioxidant Activity : Compounds structurally similar to this compound have shown antioxidant properties, indicating potential protective effects against oxidative stress .
  • Anticancer Activity : Related derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting growth in glioblastoma and breast cancer cells .

Study on Antioxidant Activity

A study examining novel derivatives indicated that compounds similar to this compound displayed antioxidant activity superior to ascorbic acid when tested using the DPPH radical scavenging method. This suggests that such compounds could be beneficial in developing antioxidant therapies .

Anticancer Research

In vitro studies using the MTT assay demonstrated that derivatives of this compound exhibited higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, highlighting their potential as anticancer agents .

Q & A

Q. Strategies :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination; Pd/C often provides higher selectivity for secondary amines .
  • Temperature Control : Maintain ≤40°C to prevent hydroxyl group oxidation (common with CrO₃ or KMnO₄) .
  • Protecting Groups : Temporarily protect the hydroxyl group with TMSCl before amination, then deprotect with aqueous HCl .

Analytical Validation : Use HPLC-MS to detect impurities (e.g., over-reduced byproducts) and adjust stoichiometry accordingly .

Advanced: How should contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be addressed?

Q. Resolution Workflow :

Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) using purified enzyme isoforms (e.g., CYP450 3A4 vs. 2D6) .

Structural Analog Comparison : Compare with derivatives (e.g., 3-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-1-ol) to identify SAR trends. For example, methoxy vs. fluoro substituents may alter target binding .

Biophysical Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and rule out false positives from aggregation artifacts .

Case Study : Discrepancies in anticancer activity may arise from cell-line-specific metabolic stability; conduct stability assays in hepatocyte microsomes .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., adrenergic receptors) to map hydrogen bonds between the hydroxyl/amino groups and conserved residues (e.g., Asp113 in β2-adrenoceptor) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the methoxyphenyl group in hydrophobic pockets .
  • QSAR Modeling : Train models on datasets of analogous compounds (e.g., 3-aminopropanol derivatives) to predict IC50 values for kinase inhibition .

Validation : Cross-check predictions with experimental SPR or ITC data .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Q. Core Techniques :

  • NMR (¹H/¹³C) : Confirm regiochemistry (e.g., methoxy singlet at δ 3.8 ppm, hydroxyl broad peak at δ 1.5-2.5 ppm) .
  • HPLC-PDA : Assess purity (>98% at 254 nm, C18 column, acetonitrile/water gradient) .
  • HRMS : Verify molecular ion ([M+H]+ m/z 196.1443) and fragmentation pattern .

Advanced Option : X-ray crystallography to resolve stereochemical ambiguities (if applicable) .

Advanced: How can the compound’s metabolic stability be evaluated for drug development?

Q. Protocol :

In Vitro Microsomal Assay : Incubate with human liver microsomes (1 mg/mL) and NADPH. Quench at 0, 15, 30, 60 min. Analyze via LC-MS to calculate t₁/₂ .

CYP Inhibition Screening : Test against CYP isoforms (3A4, 2D6) using fluorescent substrates (e.g., Vivid® kits) .

Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism at the benzyl position .

Advanced: What strategies are recommended for derivatizing this compound to enhance its pharmacological profile?

Q. Derivatization Pathways :

  • Amino Group Modifications : Acylation (e.g., acetyl, benzoyl) to improve lipophilicity and BBB penetration .
  • Hydroxyl Group Prodrugs : Phosphorylation or glycosylation for targeted release in acidic environments (e.g., tumor tissues) .
  • Methoxy Replacement : Substitute with trifluoromethoxy to enhance metabolic stability and receptor affinity .

Evaluation Metrics : Measure logP (octanol/water), solubility (PBS vs. SIF), and plasma protein binding (equilibrium dialysis) .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Q. Guidelines :

  • PPE : Gloves (nitrile), goggles, and lab coat to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential amine vapors .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Toxicity Data : Limited acute toxicity reported, but assume LD50 >500 mg/kg (rat, oral) pending further studies .

Advanced: How can researchers design a robust SAR study for this compound’s derivatives?

Q. Framework :

Core Modifications : Systematically vary the phenyl substituents (e.g., 3-methoxy vs. 4-fluoro) and alkyl chain length .

Biological Assays : Test all analogs in parallel for (a) enzyme inhibition (IC50), (b) cytotoxicity (CC50 in HepG2), and (c) solubility .

Data Analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., Hammett σ) with activity .

Case Example : A 4-fluoro analog showed 10-fold higher kinase inhibition than the parent compound, attributed to enhanced hydrophobic interactions .

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